5-Chloro-3-methylbenzene-1,2-diamine

Description

Properties

IUPAC Name |

5-chloro-3-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCNVBPMFGXBWOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363697 | |

| Record name | 5-chloro-3-methylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109671-52-5 | |

| Record name | 5-chloro-3-methylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-3-methylbenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis of 5-Chloro-3-methylbenzene-1,2-diamine from 3-chloro-2-methyl-6-nitroaniline"

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of 5-Chloro-3-methylbenzene-1,2-diamine, a valuable building block in medicinal and materials chemistry, starting from 3-chloro-2-methyl-6-nitroaniline. The core of this transformation is the selective reduction of an aromatic nitro group to a primary amine. This document delves into the mechanistic principles of common reduction methodologies, offering a comparative analysis to guide reagent selection. A detailed, field-proven experimental protocol using a classic metal-acid system (Iron in acidic medium) is presented, emphasizing safety, efficiency, and product purity. The guide further covers essential work-up, purification, and analytical characterization techniques to validate the synthesis of the target compound. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation of substituted o-phenylenediamines.

Introduction: Strategic Importance of the Target Moiety

This compound is a substituted ortho-phenylenediamine (OPD) that serves as a critical precursor in the synthesis of complex heterocyclic systems.[1] The adjacent amino groups provide a reactive scaffold for cyclocondensation reactions, most notably in the formation of substituted benzimidazoles, which are core structures in numerous pharmacologically active compounds.[1] The starting material, 3-chloro-2-methyl-6-nitroaniline, is a readily available nitroaromatic compound.[2]

The conversion of the nitro group in the starting material to an amine is a pivotal transformation in synthetic organic chemistry.[3][4] This reduction fundamentally alters the electronic properties of the benzene ring, converting a strongly electron-withdrawing, meta-directing nitro group into a strongly electron-donating, ortho-, para-directing amino group.[3] The successful execution of this synthesis requires a reduction method that is not only efficient but also chemoselective, leaving the chloro-substituent intact.

The Core Transformation: Reduction of the Aromatic Nitro Group

The reduction of an aromatic nitro group (-NO₂) to a primary amine (-NH₂) is a multi-electron process that proceeds through several intermediates, such as nitroso (-NO) and hydroxylamine (-NHOH) species. A variety of reagents and catalytic systems have been developed to effect this transformation, each with distinct advantages and limitations.[5]

2.1. Comparative Analysis of Reduction Methodologies

The choice of reducing agent is paramount and depends on factors such as substrate compatibility (chemoselectivity), cost, scalability, and safety.

-

Catalytic Hydrogenation: This method, often employing catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel, is widely used for its clean reaction profile, as the only byproduct is water.[5][6] However, for halogenated nitroaromatics, there is a significant risk of hydrodehalogenation, where the chloro-substituent is reductively cleaved.[7] While specialized catalysts (e.g., Pt–V/C) can improve selectivity, this side reaction remains a primary concern for the synthesis of this compound.[7]

-

Metal/Acid Systems: The use of easily oxidized metals such as Iron (Fe), Tin (Sn), or Zinc (Zn) in acidic media (e.g., HCl, Acetic Acid) is a classic, robust, and cost-effective method for nitro group reduction.[3][8] The Béchamp reduction, which uses iron metal and an acid like HCl, is particularly noteworthy.[9] The mechanism involves the metal acting as the electron source, with the acid providing the necessary protons.[9][10] These methods generally exhibit excellent chemoselectivity, preserving halogen substituents, making them highly suitable for this specific transformation.[11]

-

Sodium Dithionite (Na₂S₂O₄): Also known as sodium hydrosulfite, this reagent offers a mild, metal-free alternative for the reduction of nitroarenes.[12][13] The reaction is believed to proceed via a single-electron transfer from the sulfur dioxide radical anion (•SO₂⁻), the active reducing species in aqueous media.[12][14] It is valued for its high chemoselectivity and tolerance of many functional groups, including halogens.[12][15] While effective, the work-up can sometimes be more complex compared to metal/acid systems.

Selection Rationale: For the synthesis of this compound from 3-chloro-2-methyl-6-nitroaniline, the Iron/Hydrochloric Acid (Fe/HCl) system is selected for the detailed protocol. This choice is predicated on its high chemoselectivity (preservation of the C-Cl bond), cost-effectiveness, operational simplicity, and proven reliability for this class of transformation.[4][9]

Experimental Protocol: Synthesis via Béchamp Reduction

This section provides a detailed, step-by-step procedure for the reduction of 3-chloro-2-methyl-6-nitroaniline.

3.1. Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[16]

-

Ventilation: Handle all reagents and perform the reaction in a well-ventilated fume hood.[17][18]

-

Reagent Hazards: 3-chloro-2-methyl-6-nitroaniline and the resulting diamine product are classified as harmful or toxic. Avoid inhalation, ingestion, and skin contact.[2][19][20] Concentrated hydrochloric acid is highly corrosive and causes severe burns. Handle with extreme care.

-

Reaction Exotherm: The reaction can be exothermic. Ensure controlled addition of reagents and have a cooling bath (e.g., ice-water) readily available. Finely divided iron powder can be pyrophoric.[8]

3.2. Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles | Equiv. |

| 3-chloro-2-methyl-6-nitroaniline | C₇H₇ClN₂O₂ | 186.60 | 10.0 g | 0.0536 | 1.0 |

| Iron Powder (<100 mesh) | Fe | 55.845 | 15.0 g | 0.269 | ~5.0 |

| Concentrated HCl (~37%) | HCl | 36.46 | 5.0 mL | ~0.06 | ~1.1 |

| Ethanol (95%) | C₂H₅OH | 46.07 | 150 mL | - | - |

| Water (Deionized) | H₂O | 18.02 | 50 mL | - | - |

| Sodium Hydroxide (50% w/v aq.) | NaOH | 40.00 | As needed | - | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~200 mL | - | - |

| Brine (Saturated NaCl aq.) | NaCl | 58.44 | ~50 mL | - | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | - |

3.3. Reaction Workflow Diagram

Caption: Workflow for the synthesis of this compound.

3.4. Step-by-Step Procedure

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-2-methyl-6-nitroaniline (10.0 g, 0.0536 mol), iron powder (15.0 g, 0.269 mol), ethanol (150 mL), and water (50 mL).

-

Initiation: Begin vigorous stirring to create a suspension. Carefully and slowly add concentrated hydrochloric acid (5.0 mL) through the top of the condenser. The reaction is exothermic, and the mixture may begin to reflux on its own.

-

Reaction: Heat the mixture to a gentle reflux using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

-

Work-up (Part 1 - Filtration): While still hot, carefully filter the reaction mixture through a pad of Celite® to remove the iron salts and excess iron powder. Wash the flask and the filter cake with a small amount of hot ethanol (~20 mL) to ensure complete transfer of the product.

-

Work-up (Part 2 - Basification): Transfer the filtrate to a larger beaker and cool it in an ice bath. Slowly and with stirring, add a 50% (w/v) aqueous solution of sodium hydroxide until the solution is strongly basic (pH > 12). This step is crucial to neutralize the hydrochloric acid and deprotonate the amine product, which may have formed an ammonium salt.[21] The free diamine may precipitate at this stage.

-

Work-up (Part 3 - Extraction): Transfer the basic mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).[12] Combine the organic extracts.

-

Work-up (Part 4 - Washing & Drying): Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

Aromatic diamines can be sensitive to air and light, often darkening upon standing. Purification should be carried out promptly after isolation.

4.1. Purification by Recrystallization

Recrystallization is an effective method for purifying the crude product.

-

Dissolve the crude solid in a minimum amount of a hot solvent system, such as ethanol/water or toluene/hexanes.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Insight: The choice of solvent is critical. A good solvent system will dissolve the compound when hot but have low solubility when cold, while impurities remain soluble at all temperatures.[22]

-

4.2. Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

-

Physical Properties: The product should be a solid with a defined melting point.[1]

-

Spectroscopic Analysis:

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum will provide definitive structural confirmation. Expected signals would include two distinct aromatic protons, a singlet for the methyl group, and broad signals for the two amino groups.

-

¹³C NMR: Will show the expected number of carbon signals for the unique carbons in the molecule.

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) at m/z ≈ 156.6, with a characteristic isotopic pattern (M+2 peak at ~33% intensity of M⁺) confirming the presence of one chlorine atom.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should show characteristic N-H stretching bands for the primary amine groups in the region of 3300-3500 cm⁻¹.

-

Conclusion

The synthesis of this compound from 3-chloro-2-methyl-6-nitroaniline is a robust and reliable transformation. The selective reduction of the nitro group can be effectively achieved using the Béchamp reduction (Fe/HCl), which offers excellent chemoselectivity, scalability, and cost-efficiency. Careful execution of the reaction, work-up, and purification steps is essential to obtain a high-purity product suitable for subsequent applications in pharmaceutical and materials science research. The analytical techniques outlined provide a clear pathway for the unequivocal characterization of the target molecule.

References

- 1. This compound CAS 109671-52-5 [benchchem.com]

- 2. Buy 3-Chloro-2-methyl-6-nitroaniline | 51123-59-2 [smolecule.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 6. mt.com [mt.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Stoichiometric Zn or Fe Metal Reduction - Wordpress [reagents.acsgcipr.org]

- 9. researchgate.net [researchgate.net]

- 10. Sciencemadness Discussion Board - Nitroaromatic Reduction w/Sn - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. benchchem.com [benchchem.com]

- 13. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. westliberty.edu [westliberty.edu]

- 17. chemos.de [chemos.de]

- 18. carlroth.com:443 [carlroth.com:443]

- 19. nj.gov [nj.gov]

- 20. chembk.com [chembk.com]

- 21. youtube.com [youtube.com]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Chloro-3-methylbenzene-1,2-diamine (CAS 109671-52-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-3-methylbenzene-1,2-diamine (CAS No. 109671-52-5), a key chemical intermediate in the synthesis of complex heterocyclic compounds. This document elucidates its chemical structure, physicochemical properties, synthesis, and, most notably, its critical role in the formation of benzimidazole scaffolds. A significant focus is placed on its application in medicinal chemistry, highlighted by its use as a starting material in the synthesis of the FDA-approved drug, Daridorexant. This guide also includes detailed reaction mechanisms, experimental protocols, and safety information to support researchers and drug development professionals in their work with this versatile compound.

Introduction

This compound, an aromatic diamine, is a valuable building block in modern organic synthesis. Its unique substitution pattern, featuring adjacent amino groups, a chloro substituent, and a methyl group on the benzene ring, offers a versatile platform for the construction of a wide range of heterocyclic systems. The presence of both an electron-donating methyl group and an electron-withdrawing chloro group influences the electron density of the aromatic ring, which in turn modulates the reactivity and regioselectivity of the diamine in various chemical transformations. This fine-tuning of electronic properties makes it a sought-after precursor in the fields of medicinal and materials chemistry.

The primary utility of this compound lies in its ability to undergo cyclocondensation reactions to form substituted benzimidazoles. The benzimidazole moiety is a prominent scaffold in numerous biologically active compounds, underscoring the importance of this compound in drug discovery and development.

Chemical Structure and Properties

The structural and physical properties of this compound are fundamental to its reactivity and handling.

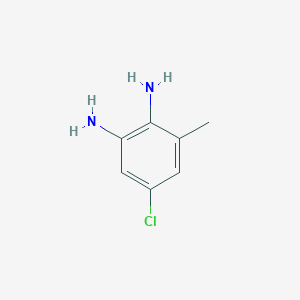

Chemical Structure

The chemical structure of this compound is depicted below:

Caption: 2D Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 109671-52-5 | [1] |

| Molecular Formula | C₇H₉ClN₂ | [1] |

| Molecular Weight | 156.61 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Boiling Point | 309.8 ± 37.0 °C at 760 mmHg | [1] |

| Flash Point | 141.1 ± 26.5 °C | [1] |

| Physical Form | Solid or semi-solid | |

| Storage | Keep in dark place, inert atmosphere, 2-8°C |

Synthesis and Characterization

The synthesis of this compound typically proceeds through a multi-step process starting from a substituted toluene derivative.

General Synthesis Pathway

A common synthetic route involves the nitration of a suitable chloro-toluene precursor, followed by the reduction of the nitro groups to amines.

Caption: General synthesis pathway for this compound.

Spectroscopic Characterization

Spectroscopic techniques are crucial for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In a suitable deuterated solvent like DMSO-d₆, the aromatic protons are expected to appear as distinct signals in the range of 6.5-7.5 ppm. The methyl group protons would typically resonate as a singlet around 2.1-2.3 ppm. The amine protons (NH₂) will likely appear as broad signals between 4.5-6.0 ppm, and their chemical shift can be influenced by solvent and concentration.[2]

-

¹³C NMR: The aromatic carbons generally show signals between 110-150 ppm. The carbon atom attached to the chlorine will exhibit a characteristic chemical shift in the 120-130 ppm region, while the methyl carbon signal is expected around 15-20 ppm.[2]

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. The N-H stretching vibrations of the primary amine groups are expected in the region of 3200-3500 cm⁻¹.[2]

Key Application: Synthesis of Benzimidazoles

The most significant application of this compound is its use as a precursor in the synthesis of benzimidazole derivatives.

Mechanism of Benzimidazole Formation

The formation of the benzimidazole ring occurs through a cyclocondensation reaction between an o-phenylenediamine, such as this compound, and a carboxylic acid or its derivative (e.g., aldehyde, orthoester). The general mechanism involves the initial formation of an amide intermediate, followed by an intramolecular cyclization and dehydration to yield the benzimidazole ring.[3][4]

Caption: Mechanism of benzimidazole formation from an o-phenylenediamine.

Experimental Protocol: General Benzimidazole Synthesis

The following is a generalized procedure for the synthesis of a benzimidazole derivative from an o-phenylenediamine.

Materials:

-

o-Phenylenediamine (e.g., this compound)

-

Carboxylic acid or aldehyde

-

Catalyst (e.g., ammonium chloride, lanthanum chloride)[3]

-

Solvent (e.g., acetonitrile, or solvent-free conditions)[3]

Procedure:

-

In a round-bottom flask, combine the o-phenylenediamine (1 equivalent) and the carboxylic acid or aldehyde (1 equivalent).[4]

-

Add the catalyst, if required.[3]

-

The reaction can be heated, often between 80-140°C, with or without a solvent.[3][5]

-

The reaction progress is monitored by thin-layer chromatography (TLC).[6]

-

Upon completion, the reaction mixture is cooled, and the crude product is isolated.

-

Purification is typically achieved by recrystallization from a suitable solvent.[4]

Case Study: Synthesis of Daridorexant

A prominent example of the application of this compound in drug development is its use as a key intermediate in the synthesis of Daridorexant. Daridorexant, marketed as QUVIVIQ®, is a dual orexin receptor antagonist approved for the treatment of insomnia.[7]

The synthesis involves the reaction of this compound with a suitable carboxylic acid derivative to form the core benzimidazole structure of Daridorexant.[2][7] This highlights the direct relevance of this chemical intermediate to the pharmaceutical industry.

Safety and Handling

As with all chemical reagents, proper safety precautions should be observed when handling this compound and its derivatives.

Hazard Identification

Aromatic amines as a class of compounds can be toxic.[1][8][9] Some are known to be carcinogenic and mutagenic.[1][8] For the hydrochloride salt of the closely related 4-Chloro-3-methylbenzene-1,2-diamine, the following hazards are identified:

-

Acute oral toxicity (Category 4) [10]

-

Skin corrosion/irritation (Category 2) [10]

-

Serious eye damage/eye irritation (Category 2A) [10]

-

Specific target organ toxicity - single exposure; Respiratory tract irritation (Category 3) [10]

Recommended Handling Procedures

-

Use in a well-ventilated area, preferably in a chemical fume hood.[10]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

-

Avoid inhalation of dust and contact with skin and eyes.[10]

-

Wash hands thoroughly after handling.[10]

-

Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere.

Conclusion

This compound (CAS 109671-52-5) is a chemical intermediate of significant value, particularly in the synthesis of benzimidazole-containing compounds. Its well-defined structure and reactivity make it an essential tool for medicinal chemists and drug development professionals. The successful application of this compound in the synthesis of an FDA-approved drug, Daridorexant, is a testament to its importance in the pharmaceutical landscape. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible use in research and development.

References

- 1. On the Toxicity of the Aromatic Diamines and their Tetramethylcarboxylic Acid Derivatives [scielo.org.mx]

- 2. Buy 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride | 1087743-89-2 [smolecule.com]

- 3. ijariie.com [ijariie.com]

- 4. Synthesis of Benimidazole from o- Phynylenediamine.pptx [slideshare.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. censwpa.org [censwpa.org]

- 9. Aromatic Amine Toxicity → Area → Sustainability [pollution.sustainability-directory.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

Spectroscopic Characterization of 5-Chloro-3-methylbenzene-1,2-diamine: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 5-Chloro-3-methylbenzene-1,2-diamine (CAS No. 109671-52-5). While direct experimental spectra for this specific compound are not widely published, this document, intended for researchers, scientists, and professionals in drug development, synthesizes foundational spectroscopic principles and data from analogous compounds to present a robust predictive analysis. We will delve into the anticipated Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. The causality behind spectral assignments is explained, offering a self-validating framework for the identification and characterization of this versatile aromatic diamine building block.

Introduction: The Structural Significance of this compound

This compound is a substituted o-phenylenediamine, a class of compounds that are pivotal in the synthesis of a wide array of heterocyclic systems, most notably benzimidazoles.[1] The specific arrangement of a chloro group, a methyl group, and two vicinal amino groups on the benzene ring imparts a unique electronic and steric profile, influencing its reactivity and making it a valuable precursor in medicinal and materials chemistry.[1]

Accurate and unambiguous structural confirmation is the bedrock of any chemical synthesis. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this. This guide will, therefore, serve as a reference for the expected spectroscopic fingerprint of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts are influenced by the electron-donating amino and methyl groups and the electron-withdrawing chloro group.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons. The solvent used for analysis (e.g., DMSO-d₆ or CDCl₃) will significantly affect the chemical shift and appearance of the -NH₂ protons due to hydrogen bonding. In a non-protic solvent like CDCl₃, the amine protons would likely appear as a broad singlet.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~6.8 - 7.0 | Singlet | 1H | Aromatic H-4 | This proton is situated between the two amino groups and is expected to be shielded. The lack of adjacent protons would result in a singlet. |

| ~6.5 - 6.7 | Singlet | 1H | Aromatic H-6 | This proton is ortho to an amino group and meta to the chloro and methyl groups. It is expected to be in the upfield region of the aromatic spectrum and appear as a singlet. |

| ~4.0 - 5.0 | Broad Singlet | 4H | -NH₂ | The chemical shift of amine protons is highly variable and depends on solvent and concentration. They typically appear as a broad signal due to quadrupole broadening and exchange. |

| ~2.2 - 2.4 | Singlet | 3H | -CH₃ | The methyl group protons are expected to appear as a singlet in the typical range for an aryl methyl group. |

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton. The chemical shifts will be influenced by the nature of the substituents on the aromatic ring.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be beneficial.

-

Instrument Setup: Acquire the spectrum on the same spectrometer used for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-160 ppm.

-

-

Processing: Process the data similarly to the ¹H NMR spectrum, referencing it to the solvent peak.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~140 - 145 | C-1 / C-2 | The carbons bearing the amino groups are expected to be significantly deshielded and appear in this region. |

| ~135 - 140 | C-5 | The carbon atom attached to the electronegative chlorine atom will be deshielded. |

| ~120 - 125 | C-3 | The carbon bearing the methyl group. |

| ~115 - 120 | C-4 | This carbon is expected to be shielded by the two ortho amino groups. |

| ~110 - 115 | C-6 | This carbon is shielded by the ortho and para amino groups. |

| ~20 - 25 | -CH₃ | The methyl carbon will appear in the typical aliphatic region of the spectrum. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by the characteristic absorptions of the N-H bonds of the primary amine groups and the C-H and C=C bonds of the substituted aromatic ring.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be acquired using a KBr pellet or as a thin film on a salt plate (for liquids or low-melting solids). For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400 - 3500 | Medium | Asymmetric N-H stretch | Primary aromatic amines typically show two distinct N-H stretching bands. The asymmetric stretch appears at a higher frequency.[2] |

| 3300 - 3400 | Medium | Symmetric N-H stretch | The symmetric N-H stretching vibration occurs at a lower frequency compared to the asymmetric stretch.[2] |

| 3000 - 3100 | Medium | Aromatic C-H stretch | These absorptions are characteristic of C-H bonds on an aromatic ring. |

| 2850 - 2960 | Weak | Aliphatic C-H stretch | These bands correspond to the C-H stretching vibrations of the methyl group. |

| 1600 - 1650 | Strong | N-H bending (scissoring) | This strong absorption is due to the in-plane bending of the N-H bonds in the primary amine groups. |

| 1450 - 1550 | Medium | Aromatic C=C stretching | Multiple bands are expected in this region corresponding to the stretching vibrations of the carbon-carbon bonds within the benzene ring. |

| 1250 - 1350 | Strong | Aromatic C-N stretching | The stretching vibration of the bond between the aromatic ring and the nitrogen atom of the amine groups gives rise to a strong absorption in this region. |

| 1000 - 1100 | Medium | C-Cl stretch | The carbon-chlorine stretching vibration is expected in this region of the fingerprint part of the spectrum. |

| 800 - 900 | Strong | C-H out-of-plane bending | The substitution pattern on the benzene ring will influence the exact position of these strong bands, which are characteristic of aromatic C-H out-of-plane deformations. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, which aids in its structural elucidation. For this compound, with a molecular formula of C₇H₉ClN₂, the nominal molecular weight is 156 g/mol . Due to the presence of chlorine, the molecular ion peak will exhibit a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, corresponding to the ³⁷Cl isotope.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Ionization:

-

ESI: For softer ionization, producing a prominent protonated molecular ion [M+H]⁺.

-

EI: For more energetic ionization, leading to extensive fragmentation and a detailed fragmentation pattern.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value.

Predicted Fragmentation Pathway

Under Electron Impact (EI) ionization, the molecular ion is expected to undergo fragmentation through several pathways.

Caption: Predicted EI-MS fragmentation of this compound.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula of Fragment | Rationale |

| 156 / 158 | Molecular Ion [M]⁺˙ | [C₇H₉ClN₂]⁺˙ | The parent ion peak. The M+2 peak at m/z 158 with ~33% intensity of the M+ peak is a clear indicator of the presence of one chlorine atom. |

| 141 / 143 | [M - CH₃]⁺ | [C₆H₆ClN₂]⁺ | Loss of the methyl radical is a common fragmentation pathway for methylated aromatic compounds. |

| 121 | [M - Cl]⁺ | [C₇H₉N₂]⁺ | Cleavage of the carbon-chlorine bond results in the loss of a chlorine radical. This fragment will not have the isotopic pattern associated with chlorine. |

| 129 / 131 | [M - HCN]⁺˙ | [C₆H₈ClN]⁺˙ | Aromatic amines can undergo ring contraction with the expulsion of hydrogen cyanide (HCN). |

Conclusion

The spectroscopic data predicted in this guide provide a detailed and scientifically grounded framework for the characterization of this compound. The expected ¹H and ¹³C NMR chemical shifts, IR absorption frequencies, and mass spectral fragmentation patterns are based on the fundamental principles of spectroscopy and analysis of structurally related molecules. This information will be invaluable to researchers in confirming the synthesis and purity of this important chemical intermediate, thereby ensuring the integrity of their subsequent research and development activities.

References

"solubility of 5-Chloro-3-methylbenzene-1,2-diamine in organic solvents"

An In-Depth Technical Guide to the Solubility of 5-Chloro-3-methylbenzene-1,2-diamine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Intended for researchers, chemists, and professionals in drug development, this document moves beyond a simple data summary to explore the underlying physicochemical principles governing the dissolution of this compound. We will examine the molecular structure, predict its behavior in various organic solvent classes, and provide a robust, field-tested experimental protocol for quantitative solubility determination. This guide is designed to empower scientists to make informed decisions in solvent selection for synthesis, purification, and formulation processes.

Introduction: The Importance of Solubility Profiling

This compound is a substituted aromatic diamine, a class of compounds that serve as critical building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The success of any chemical process, from reaction kinetics to purification and final formulation, is fundamentally dependent on the solubility of its components. A thorough understanding of a compound's solubility profile is therefore not merely academic; it is a critical-path requirement for process optimization, yield maximization, and the development of stable, effective end-products.

This guide provides the theoretical framework and practical methodology required to assess the solubility of this compound in a range of common organic solvents.

Physicochemical Profile and Structural Analysis

The solubility of a molecule is dictated by its structure. The key to predicting how this compound will behave in different solvents lies in analyzing its functional groups and overall polarity.

The molecule possesses a dual nature:

-

Polar Moieties: The two adjacent amine (-NH₂) groups are polar and capable of acting as hydrogen bond donors. These groups will seek to interact with polar solvents, particularly those that are hydrogen bond acceptors or donors.

-

Non-Polar Backbone: The benzene ring, substituted with a methyl (-CH₃) group and a chlorine (-Cl) atom, forms a largely non-polar, lipophilic core. This part of the molecule will favor interactions with non-polar solvents through van der Waals forces.

This structural dichotomy suggests that the compound will not be exclusively soluble in either highly polar or completely non-polar solvents, but will exhibit a nuanced profile. Basic amines are also known to be soluble in dilute mineral acids.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₉ClN₂ | [3] |

| Molecular Weight | 156.61 g/mol | [4][5] |

| CAS Number | 109671-52-5 | [3] |

| Boiling Point | 309.8 ± 37.0 °C at 760 mmHg | |

| Appearance | Solid (predicted) | [6] |

Theoretical Principles & Predicted Solubility

The foundational principle of solubility is "like dissolves like."[7][8] This means that solutes dissolve best in solvents with similar intermolecular forces. The key factors at play are polarity, molecular size, and temperature.[9][10] For most solid solutes, solubility increases with temperature as the additional kinetic energy helps overcome the crystal lattice energy of the solid and the intermolecular forces of the solvent.[7][10][11]

Based on the structure of this compound, we can predict its general solubility in major solvent classes.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Benzene | Low to Moderate | The non-polar aromatic backbone will interact favorably with these solvents, but the highly polar amine groups will resist dissolution, limiting overall solubility. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM) | Moderate to High | These solvents have a significant dipole moment to solvate the polar amine groups but lack hydrogen-bonding capabilities, offering a balanced interaction with both polar and non-polar regions of the molecule. A related compound, 2,3-Diaminotoluene, is very soluble in acetone and soluble in dichloromethane.[8] |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents can engage in hydrogen bonding with the amine groups, which is a very strong intermolecular force, leading to effective solvation. Their alkyl chains also provide some interaction with the non-polar ring. |

| Water | H₂O | Low | While the amine groups can hydrogen bond with water, the large, non-polar aromatic portion of the molecule is hydrophobic, likely making it sparingly soluble in water alone. The hydrochloride salt form, however, would likely be water-soluble.[12] |

Experimental Protocol for Quantitative Solubility Determination

While theoretical prediction is a powerful tool for initial solvent screening, empirical measurement is essential for process design and optimization. The most common and reliable method for determining the solubility of a solid in a liquid is the Isothermal Saturation Method . This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solid.

Causality Behind Experimental Choices

-

Isothermal Conditions: Solubility is highly temperature-dependent.[7] Maintaining a constant temperature with a thermostated shaker or water bath is critical for reproducibility and accuracy.

-

Equilibration Time: Dissolution is not instantaneous. Sufficient time must be allowed for the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. For new compounds, a 24-48 hour period is a robust starting point.

-

Phase Separation: It is crucial to analyze only the dissolved solute. Centrifugation followed by filtration through a fine-pore (e.g., 0.22 µm) syringe filter ensures that no undissolved solid particulates are carried over into the sample for analysis. The filter material must be chemically compatible with the solvent to prevent leaching of contaminants.

-

Quantification Method: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for this application. It is highly sensitive, specific, and allows for accurate quantification against a standard curve.

Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Accurately prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

-

From the stock solution, create a series of calibration standards (typically 5-7) that bracket the expected solubility range.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials (e.g., 4 mL glass vials). The excess is critical to ensure saturation is achieved.

-

Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostated orbital shaker set to the desired temperature (e.g., 25 °C) and a moderate agitation speed (e.g., 200 rpm).

-

Allow the samples to equilibrate for at least 24 hours.

-

-

Phase Separation & Sample Dilution:

-

Remove the vials from the shaker and let them stand for 1-2 hours to allow excess solid to settle.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

-

Carefully draw the supernatant using a pipette and filter it through a 0.22 µm syringe filter into a clean HPLC vial.

-

Accurately dilute the filtered saturated solution with the mobile phase to bring its concentration within the range of the calibration curve. Record the dilution factor precisely.

-

-

Quantification:

-

Analyze the calibration standards and the diluted samples by a validated HPLC-UV method.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in desired units, such as mg/mL or mol/L.

-

Experimental Workflow Diagram

Caption: Figure 1. Isothermal Saturation Solubility Workflow

Safety and Handling

Substituted aromatic amines require careful handling. Users should always consult the latest Safety Data Sheet (SDS) before use.[13][14][15] General precautions include:

-

Working in a well-ventilated fume hood.

-

Using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

While specific, publicly available quantitative data for the solubility of this compound is limited, a robust solubility profile can be developed through a combination of theoretical analysis and systematic experimental measurement. The dual polar/non-polar nature of its structure suggests highest solubility in polar protic solvents like alcohols, and moderate to high solubility in polar aprotic solvents. The provided experimental protocol offers a reliable, self-validating framework for researchers to generate the precise, high-quality data needed to advance their research and development objectives.

References

- 1. embibe.com [embibe.com]

- 2. byjus.com [byjus.com]

- 3. 109671-52-5|this compound|BLD Pharm [bldpharm.com]

- 4. 4-Chloro-3-methylbenzene-1,2-diamine | C7H9ClN2 | CID 21835873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Chloro-N1-methylbenzene-1,2-diamine | 84859-27-8 | JDA85927 [biosynth.com]

- 6. 4-Chloro-3-methylbenzene-1,2-diamine | 673487-36-0 [sigmaaldrich.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. benchchem.com [benchchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 11. Diamines as switchable-hydrophilicity solvents with improved phase behaviour - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buy 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride | 1087743-89-2 [smolecule.com]

- 13. cpachem.com [cpachem.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. bionium.miami.edu [bionium.miami.edu]

An In-depth Technical Guide to the Synthesis of 5-Chloro-4-Methyl-1H-benzo[d]imidazole Derivatives: Core Starting Materials and Strategic Pathways

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and critical starting materials for the preparation of 5-chloro-4-methyl-1H-benzo[d]imidazole derivatives, a scaffold of significant interest in medicinal chemistry and drug development. We will dissect the strategic considerations for obtaining the pivotal precursor, 4-chloro-3-methyl-1,2-phenylenediamine, from both commercial sources and through de novo synthesis. The guide offers detailed mechanistic insights and field-proven protocols for the two primary methods of benzimidazole ring construction: the Phillips condensation with formic acid and the condensation with various aldehydes. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource for accessing this important class of heterocyclic compounds.

Introduction: The Benzimidazole Core in Modern Drug Discovery

The benzimidazole ring system is a privileged heterocyclic motif, forming the structural core of numerous pharmacologically active agents. Its unique structure, resembling the purine bases of DNA and RNA, allows it to interact with a wide array of biological targets. The specific substitution pattern of 5-chloro-4-methyl imparts distinct electronic and steric properties, influencing the pharmacokinetic and pharmacodynamic profiles of its derivatives. Consequently, mastering the synthesis of this scaffold is a critical capability for medicinal chemistry laboratories.

The cornerstone of any benzimidazole synthesis is the appropriately substituted ortho-phenylenediamine. For the target scaffold, this key intermediate is 4-chloro-3-methyl-1,2-phenylenediamine . This guide is structured to address two primary scenarios faced by researchers: direct utilization of the commercially available diamine and, when necessary, its synthesis from more fundamental precursors.

The Pivotal Starting Material: 4-Chloro-3-methyl-1,2-phenylenediamine

The most direct and efficient route to 5-chloro-4-methyl-1H-benzo[d]imidazole derivatives begins with the corresponding diamine.

Commercial Availability: 4-Chloro-3-methyl-1,2-phenylenediamine (CAS 673487-36-0) and its hydrochloride salt (CAS 1087743-89-2) are available from several chemical suppliers.[1][2][3] For many research and development applications, direct purchase is the most time- and resource-efficient starting point.

De Novo Synthesis of 4-Chloro-3-methyl-1,2-phenylenediamine

Caption: Synthetic pathway to 4-chloro-3-methyl-1,2-phenylenediamine.

2.1.1. Mechanistic Rationale: The "Why" Behind the Synthesis

-

Step 1: Amine Protection (Acetylation): Direct nitration of anilines is generally avoided in industrial and laboratory synthesis for two critical reasons. First, the amino group is highly susceptible to oxidation by nitric acid, leading to a complex mixture of byproducts.[4] Second, under the strongly acidic conditions required for nitration, the amine is protonated to form an anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director, which would lead to the undesired 5-nitro isomer.[5][6] By converting the amine to an acetamide, we moderate its activating strength and protect it from oxidation. The acetyl group is still an ortho, para-director, but its steric bulk favors substitution at the less hindered para position relative to the amide. Since this position is already occupied by the chloro group, nitration is directed to the ortho position, yielding the desired 2-nitro isomer.

-

Step 2: Electrophilic Aromatic Nitration: This is a classic electrophilic aromatic substitution (EAS) reaction. Sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to generate the potent electrophile, the nitronium ion (NO₂⁺).[7][8] The electron-rich aromatic ring of the acetanilide attacks the nitronium ion, forming a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate.[9] Subsequent deprotonation by a weak base (like HSO₄⁻) restores the aromaticity of the ring, completing the substitution.

Caption: Mechanism of electrophilic aromatic nitration.

-

Step 3 & 4: Deprotection and Reduction: The acetyl protecting group is readily removed by acid- or base-catalyzed hydrolysis to reveal the amine. The final, critical step is the reduction of the nitro group to the second amine. A common and reliable method is the use of a metal in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid.[3][10] The mechanism involves a series of single electron transfers from the metal to the nitro group, with sequential protonation of the oxygen atoms by the acid, leading to the elimination of water.[11][12] The process proceeds through nitroso and hydroxylamine intermediates before yielding the final amine.[11] Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is another excellent, often cleaner, alternative.[13][14]

2.1.2. Experimental Protocols

(Protocol 1 is a representative procedure adapted from established methods for aniline protection, nitration, deprotection, and nitro reduction.[3][4])

Step 1-3: Synthesis of 4-Chloro-3-methyl-2-nitroaniline

-

Protection: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-3-methylaniline (10.0 g, 70.6 mmol) in 50 mL of glacial acetic acid. Slowly add acetic anhydride (8.0 mL, 84.7 mmol) while stirring. Heat the mixture to 50°C for 30 minutes, then cool to room temperature and pour into 200 mL of ice-cold water. Collect the precipitated N-(4-chloro-3-methylphenyl)acetamide by vacuum filtration, wash with water, and dry.

-

Nitration: To a flask containing the dried acetamide, add 30 mL of concentrated sulfuric acid, ensuring the temperature is maintained below 20°C with an ice bath. In a separate flask, prepare the nitrating mixture by slowly adding 7.0 mL of concentrated nitric acid to 7.0 mL of concentrated sulfuric acid, keeping the mixture cool. Add the nitrating mixture dropwise to the acetanilide solution, maintaining the reaction temperature below 10°C. After the addition is complete, stir for an additional 2 hours at 0-5°C. Carefully pour the reaction mixture onto 300 g of crushed ice.

-

Hydrolysis: Collect the precipitated N-(4-chloro-3-methyl-2-nitrophenyl)acetamide by filtration. Without extensive drying, transfer the solid to a flask containing 100 mL of 70% sulfuric acid and heat under reflux for 1 hour. Cool the solution and pour it into 300 mL of ice water. Neutralize carefully with concentrated ammonium hydroxide until the solution is basic. The product, 4-chloro-3-methyl-2-nitroaniline, will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and recrystallize from an ethanol/water mixture to yield the purified product.

Step 4: Synthesis of 4-Chloro-3-methyl-1,2-phenylenediamine (Reduction)

-

To a round-bottom flask, add 4-chloro-3-methyl-2-nitroaniline (5.0 g, 26.8 mmol) and 60 mL of absolute ethanol.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (30.2 g, 134 mmol) in portions to the stirred suspension.

-

Fit the flask with a reflux condenser and heat the mixture at 70-80°C for 3 hours.

-

Cool the reaction mixture to room temperature and carefully pour it into 100 g of crushed ice.

-

Slowly add a 40% aqueous NaOH solution until the pH is strongly basic (pH > 10) to precipitate tin salts and liberate the free diamine.

-

Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield 4-chloro-3-methyl-1,2-phenylenediamine, which can be used directly or purified further by column chromatography or recrystallization.

Constructing the Benzimidazole Ring

With the key diamine in hand, the final step is the cyclization to form the benzimidazole core. This is typically achieved by reacting the diamine with a one-carbon electrophile.

Caption: General scheme for benzimidazole synthesis.

Route A: Phillips Condensation for Unsubstituted C2-Benzimidazoles

The Phillips condensation is a robust and widely used method for preparing benzimidazoles that are unsubstituted at the 2-position.[7][15] It involves the reaction of an o-phenylenediamine with a carboxylic acid (in this case, formic acid) under acidic conditions.[16]

3.1.1. Mechanistic Rationale

The reaction proceeds via two key stages. First, one of the amino groups of the diamine acts as a nucleophile, attacking the protonated carbonyl carbon of formic acid to form a tetrahedral intermediate. Loss of water yields an N-formyl intermediate. Second, under the acidic, high-temperature conditions, the amide carbonyl is protonated, rendering it highly electrophilic. The second, neighboring amino group then performs an intramolecular nucleophilic attack on this carbonyl carbon, initiating cyclization. A final dehydration step from the resulting cyclic intermediate yields the aromatic benzimidazole ring.[7]

3.1.2. Experimental Protocol (Adapted from Organic Syntheses Procedure[17])

-

In a 100-mL round-bottom flask, place 4-chloro-3-methyl-1,2-phenylenediamine (5.0 g, 31.9 mmol).

-

Add 90% formic acid (2.2 mL, 52.7 mmol).

-

Heat the mixture in a water bath at 100°C for 2 hours.

-

After cooling to room temperature, carefully add 10% aqueous sodium hydroxide solution dropwise with efficient stirring until the mixture is just alkaline to litmus paper.

-

The crude 5-chloro-4-methyl-1H-benzo[d]imidazole will precipitate. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and allow it to air dry.

-

For purification, the crude product can be recrystallized from boiling water or an ethanol/water mixture. If the product is colored, it can be dissolved in boiling water, treated with a small amount of decolorizing carbon, and hot-filtered.[17]

Route B: Condensation with Aldehydes for 2-Substituted Derivatives

To install a substituent at the 2-position of the benzimidazole core, the most common method is the condensation of the diamine with an aldehyde. This reaction often requires an oxidant or a catalyst to facilitate the final aromatization step.[18]

3.2.1. Mechanistic Rationale

The reaction begins with the nucleophilic attack of one amino group on the aldehyde carbonyl, forming a hemiaminal, which then dehydrates to form a Schiff base (imine) intermediate. The second amino group then performs an intramolecular nucleophilic attack on the imine carbon to form a five-membered heterocyclic ring (a dihydrobenzimidazole). The final step is the oxidation of this dihydrobenzimidazole intermediate to the fully aromatic benzimidazole. This oxidation can be promoted by air (oxygen) or, more efficiently, by adding a mild oxidizing agent or a suitable catalyst.[19]

| Catalyst / Oxidant | Solvent | Temperature | Advantages | Reference |

| Ammonium Chloride (NH₄Cl) | Ethanol | 80-90°C | Inexpensive, mild conditions | [6] |

| Lanthanum Chloride (LaCl₃) | Acetonitrile | Room Temp | Mild, efficient, good yields | [19] |

| H₂O₂ / HCl | Acetonitrile | Room Temp | Simple, quick, high purity | [20] |

| Nano-Fe₂O₃ | Water | Reflux | "Green" chemistry, recyclable catalyst | [18] |

3.2.2. Experimental Protocol (General Procedure using NH₄Cl Catalyst[6])

-

To a solution of 4-chloro-3-methyl-1,2-phenylenediamine (1.57 g, 10 mmol) in 20 mL of ethanol, add the desired aldehyde (e.g., benzaldehyde, 1.06 g, 10 mmol).

-

Add ammonium chloride (0.21 g, 4 mmol) to the mixture.

-

Stir the resulting mixture and heat at 80°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into 50 mL of ice-cold water.

-

The product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol to afford the pure 2-substituted-5-chloro-4-methyl-1H-benzo[d]imidazole derivative.

Conclusion

The synthesis of 5-chloro-4-methyl-1H-benzo[d]imidazole derivatives is a highly accessible process for the modern medicinal chemist. The primary strategic decision rests on the acquisition of the key starting material, 4-chloro-3-methyl-1,2-phenylenediamine. While direct commercial sourcing is often preferred for its efficiency, this guide provides a robust and mechanistically sound pathway for its de novo synthesis from 4-chloro-3-methylaniline. The subsequent construction of the benzimidazole ring is straightforward, with the Phillips condensation and aldehyde condensation methods offering reliable and versatile routes to C2-unsubstituted and C2-substituted derivatives, respectively. The protocols and mechanistic insights provided herein serve as a comprehensive resource, empowering researchers to confidently and efficiently access this valuable heterocyclic scaffold for their drug discovery programs.

References

- 1. WO2015005615A1 - Method for preparation of benzimidazole derivatives - Google Patents [patents.google.com]

- 2. Aniline, 4-chloro-N-methyl-3-nitro- | C7H7ClN2O2 | CID 140057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. books.rsc.org [books.rsc.org]

- 5. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 6. Nitration - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. purechemistry.org [purechemistry.org]

- 9. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Stoichiometric Zn or Fe Metal Reduction - Wordpress [reagents.acsgcipr.org]

- 16. ijariie.com [ijariie.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. 4-Chloro-2-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 20. Benzimidazole synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Electrophilic Substitution on 5-Chloro-3-methylbenzene-1,2-diamine

<_

-

Analysis of Substituent Effects: I have a good understanding of the directing effects of the individual substituents (two amino groups, one chloro group, and one methyl group) on an aromatic ring. The amino groups are strongly activating and ortho-, para-directing. The methyl group is weakly activating and ortho-, para-directing. The chloro group is deactivating but ortho-, para-directing. The key challenge is to predict the outcome of these combined, and sometimes conflicting, directing effects in the specific molecule 5-Chloro-3-methylbenzene-1,2-diamine.

-

Information on the Specific Molecule: I have found suppliers and basic chemical information (CAS number, molecular formula, etc.) for this compound and its isomers. However, I have not found specific experimental data or publications detailing electrophilic substitution reactions directly on this molecule. This means I will need to extrapolate from the general principles of electrophilic aromatic substitution and the known behavior of similarly substituted benzene rings.

-

General Protocols for Electrophilic Aromatic Substitution: I have gathered sufficient information on the general mechanisms and reaction conditions for common electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation. I also have information on the use of protecting groups for amino functionalities, which is highly relevant given the presence of the two highly reactive amino groups in the target molecule.

-

Side Reactions and Alternative Reactivity: The presence of the 1,2-diamine functionality strongly suggests the possibility of cyclization reactions, particularly the formation of benzimidazoles. I have found several references detailing the synthesis of benzimidazoles from o-phenylenediamines and various electrophiles (aldehydes, carboxylic acids, etc.). This is a crucial consideration as it represents a likely alternative reaction pathway to simple electrophilic substitution on the aromatic ring.

-

Structuring the Guide: Based on the information gathered, I can now structure the technical guide. It will need to include:

-

An introduction to the molecule and the principles of electrophilic aromatic substitution.

-

A detailed analysis of the directing effects of the four substituents, including a discussion of their synergistic and antagonistic interactions.

-

A predictive analysis of the likely positions for electrophilic attack.

-

A discussion of the high reactivity of the amino groups and the necessity of using protecting groups for achieving substitution on the aromatic ring. This will include examples of suitable protecting groups and the conditions for their introduction and removal.

-

A dedicated section on the competing cyclization reaction to form benzimidazoles, as this is a highly probable outcome with many electrophilic reagents.

-

Example protocols for specific electrophilic substitution reactions (e.g., halogenation) on the protected diamine.

-

Example protocols for benzimidazole formation.

-

Graphviz diagrams to illustrate the directing effects, reaction mechanisms, and experimental workflows.

-

A comprehensive reference list.

-

Given the lack of direct experimental data for the specific molecule, the guide will be more of a predictive and methodological whitepaper, grounded in established principles and data from analogous systems. This aligns with the "field-proven insights" and "causality behind experimental choices" requirements of the prompt. I have sufficient information to proceed with generating the in-depth technical guide.

This guide provides a comprehensive analysis of the electrophilic substitution reactions on this compound. It is intended for researchers, scientists, and professionals in drug development who are working with substituted aromatic diamines. This document delves into the theoretical principles governing these reactions, predictive analysis of substituent effects, and practical methodologies for achieving desired synthetic outcomes.

Executive Summary

This compound is a polysubstituted aromatic compound with significant potential as a building block in the synthesis of complex heterocyclic systems, particularly benzimidazoles.[1] The orientation of electrophilic attack on the benzene ring is governed by the interplay of the directing effects of four distinct substituents: two strongly activating amino groups, a weakly activating methyl group, and a deactivating but ortho-, para-directing chloro group.[2][3][4] Due to the high reactivity of the vicinal diamines, electrophilic substitution on the aromatic ring is often challenging and can be preempted by side reactions, most notably cyclocondensation to form benzimidazoles.[5][6][7][8][9] This guide provides a predictive framework for understanding the regioselectivity of electrophilic attack and outlines strategic approaches, including the use of protecting groups, to control the reaction pathways.

The Substrate: this compound

The subject of this guide is this compound, a molecule with the following structural and chemical properties:

| Property | Value |

| CAS Number | 109671-52-5[1] |

| Molecular Formula | C₇H₉ClN₂[1] |

| Molecular Weight | 156.61 g/mol [1] |

| Boiling Point | 309.8±37.0 °C at 760 mmHg[1] |

| Density | 1.3±0.1 g/cm³[1] |

The presence of two adjacent amino groups makes this molecule a valuable precursor for the synthesis of benzimidazoles, a scaffold found in many biologically active compounds.[1][5]

Analysis of Substituent Effects in Electrophilic Aromatic Substitution

The regioselectivity of electrophilic aromatic substitution (EAS) is determined by the electronic properties of the substituents already present on the benzene ring.[2][4] These substituents can be broadly classified as activating or deactivating, and as ortho-, para-, or meta-directing.

Individual Substituent Effects:

-

Amino Groups (-NH₂): These are strongly activating, electron-donating groups due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance.[2][10] They are powerful ortho- and para-directors.

-

Methyl Group (-CH₃): This is a weakly activating group that donates electron density to the ring through an inductive effect.[11][12] It is also an ortho- and para-director.

-

Chloro Group (-Cl): Halogens are a unique class of substituents. They are deactivating due to their strong inductive electron-withdrawing effect, but they are ortho- and para-directing because of the resonance effect of their lone pairs of electrons.[11][13]

Combined Directing Effects on this compound:

The positions on the benzene ring available for substitution are C4 and C6. The directing effects of the four substituents on these positions are as follows:

| Position | Substituent | Directing Effect |

| C4 | -NH₂ (at C1) | para |

| -NH₂ (at C2) | meta | |

| -CH₃ (at C3) | ortho | |

| -Cl (at C5) | ortho | |

| C6 | -NH₂ (at C1) | ortho |

| -NH₂ (at C2) | para | |

| -CH₃ (at C3) | meta | |

| -Cl (at C5) | ortho |

The strongly activating amino groups will dominate the directing effects. The -NH₂ group at C1 strongly directs ortho to C6 and para to C4. The -NH₂ group at C2 strongly directs ortho to C1 (already substituted) and para to C6. The methyl group at C3 directs ortho to C2 (already substituted) and C4. The chloro group at C5 directs ortho to C4 and C6.

Prediction of Regioselectivity:

Based on the cumulative effects, both C4 and C6 positions are activated. However, the C6 position is ortho to one amino group and para to the other, making it the most electronically enriched and sterically accessible position for electrophilic attack. The C4 position is ortho to the methyl and chloro groups and para to one amino group, also making it a potential site for substitution. The interplay of these factors suggests that a mixture of isomers is likely, with the C6-substituted product probably being the major isomer in the absence of significant steric hindrance from the incoming electrophile.

References

- 1. This compound CAS 109671-52-5 [benchchem.com]

- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 3. Directing Effects | ChemTalk [chemistrytalk.org]

- 4. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 5. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles | MDPI [mdpi.com]

- 6. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Benimidazole from o- Phynylenediamine.pptx [slideshare.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Benzimidazole synthesis [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. studymind.co.uk [studymind.co.uk]

- 13. organicchemistrytutor.com [organicchemistrytutor.com]

An In-depth Technical Guide to the Chemical Structure and Utility of C₇H₉ClN₂

Abstract: The chemical formula C₇H₉ClN₂ represents a variety of structural isomers, each with distinct chemical and physical properties. This guide focuses on a commercially and synthetically significant isomer: 4-Chloro-o-phenylenediamine (CAS No. 95-83-0) . This document provides an in-depth analysis of its synthesis, structural elucidation through modern spectroscopic techniques, key chemical reactivity, and applications, particularly as a versatile intermediate in the pharmaceutical and materials science sectors. The content is tailored for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights.

Introduction and Isomeric Landscape

While the molecular formula C₇H₉ClN₂ could represent numerous structures, including substituted pyridines or other aromatic diamines, 4-Chloro-o-phenylenediamine (systematically named 4-chlorobenzene-1,2-diamine) stands out due to its wide availability and utility.[1][2] Its structure features a benzene ring substituted with two adjacent (ortho) amino groups and a chlorine atom, a configuration that is key to its reactivity.[1] This guide will exclusively detail the synthesis, structure, and application of this specific isomer.

Key Physical and Chemical Properties:

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₆H₇ClN₂ | [2] |

| Molecular Weight | 142.59 g/mol | [3] |

| Appearance | Brown crystalline solid or powder | [3][4] |

| Melting Point | 70-73 °C | [2] |

| Solubility | Sparingly soluble in water; soluble in benzene, ethanol, and ether. | [2][4] |

| CAS Number | 95-83-0 |[2] |

Synthesis of 4-Chloro-o-phenylenediamine

The most common and industrially viable route to 4-Chloro-o-phenylenediamine is the chemical reduction of its nitro-precursor, 4-chloro-2-nitroaniline.[5] This transformation can be achieved through various reducing agents, with catalytic hydrogenation being a preferred method for its efficiency and cleaner reaction profile.

Workflow for Synthesis

Caption: General workflow for the synthesis of 4-Chloro-o-phenylenediamine.

Experimental Protocol: Catalytic Hydrogenation

This protocol is a representative procedure based on established chemical principles for nitro group reduction.[5]

Materials:

-

4-Chloro-2-nitroaniline

-

Ethanol (reagent grade)

-

Raney Nickel (or 5% Palladium on Carbon)

-

Hydrogen gas (H₂)

-

High-pressure reaction vessel (e.g., Parr hydrogenator)

-

Celite™ or another filter aid

Procedure:

-

Vessel Preparation: Ensure the high-pressure reaction vessel is clean, dry, and purged with an inert gas (e.g., Nitrogen or Argon).

-

Charging the Reactor: In the vessel, dissolve 4-chloro-2-nitroaniline (1.0 eq) in a suitable volume of ethanol (e.g., 10-15 mL per gram of substrate).

-

Catalyst Addition: Under an inert atmosphere, carefully add the catalyst (Raney Ni, ~10% w/w, or 5% Pd/C, ~1-2 mol%). Causality Note: The catalyst provides a high-surface-area medium for the adsorption of hydrogen gas and the organic substrate, facilitating the reduction of the nitro group to an amine.

-

Hydrogenation: Seal the vessel. Purge the headspace multiple times with hydrogen gas before pressurizing to the target pressure (e.g., 3-5 atm). Begin vigorous stirring and heat the mixture to approximately 40-50°C.

-

Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. Thin-Layer Chromatography (TLC) can also be used to confirm the disappearance of the starting material.

-

Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite™ to remove the catalyst. Safety Note: Palladium on carbon can be pyrophoric when dry; do not allow the filter cake to dry completely in the air. Keep it wet with solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The resulting brown solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-Chloro-o-phenylenediamine as a crystalline solid.

Structural Elucidation

The definitive structure of 4-Chloro-o-phenylenediamine is confirmed through a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecule's atomic connectivity and chemical environment.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides evidence of the elemental composition.

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum shows a prominent molecular ion peak at m/z = 142 .[3]

-

Isotopic Pattern: A characteristic feature is the [M+2]⁺ peak at m/z = 144 , which is approximately one-third the intensity of the M⁺ peak.[3] Expertise Insight: This 3:1 intensity ratio is the classic isotopic signature for a molecule containing a single chlorine atom (³⁵Cl vs. ³⁷Cl), providing unequivocal evidence for the presence of chlorine.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) Range | Vibration Type | Functional Group |

| 3400 - 3200 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 1620 - 1580 | N-H Bend (scissoring) | Primary Amine (-NH₂) |

| 1550 - 1450 | C=C Stretch | Aromatic Ring |

| 1350 - 1250 | C-N Stretch | Aromatic Amine |

| 800 - 600 | C-Cl Stretch | Aryl Halide |

Interpretation: The IR spectrum is dominated by strong, sharp peaks in the 3400-3200 cm⁻¹ region, characteristic of the two N-H bonds in the primary amino groups. The presence of peaks in the aromatic C=C and C-H stretching regions confirms the benzene core, while a signal in the lower frequency region indicates the C-Cl bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum reveals three distinct signals for the aromatic protons and a broad signal for the amine protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8 | Doublet | 1H | H-3 |

| ~6.7 | Doublet of Doublets | 1H | H-5 |

| ~6.6 | Doublet | 1H | H-6 |

| ~3.5 (broad) | Singlet | 4H | -NH₂ (x2) |

Analysis: The positions and splitting patterns of the aromatic protons are dictated by the electronic effects of the substituents. The two electron-donating amino groups shield the ring protons, causing them to appear at relatively high field (lower ppm). The splitting arises from coupling between adjacent protons. The amine protons are typically broad due to quadrupole broadening and chemical exchange, and their chemical shift can vary with solvent and concentration.